molecular formula C22H18N2O4 B2512708 2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate CAS No. 690641-15-7

2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2512708
CAS No.: 690641-15-7
M. Wt: 374.396
InChI Key: XJQQKQFOQACZBL-UHFFFAOYSA-N
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Description

2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate is a synthetic organic compound featuring a naphtho[1,2-b]furan core substituted with a methyl group at position 2, a pyridin-4-ylmethyl carbamoyl moiety at position 3, and an acetate ester at position 5. The molecular formula is estimated as C₂₂H₁₉N₂O₄, with a molecular weight of approximately 375.35 g/mol.

Properties

IUPAC Name

[2-methyl-3-(pyridin-4-ylmethylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-20(22(26)24-12-15-7-9-23-10-8-15)18-11-19(28-14(2)25)16-5-3-4-6-17(16)21(18)27-13/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQQKQFOQACZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a naphthol derivative and a furan ring.

    Introduction of the Pyridinylmethyl Carbamoyl Group: This step involves the reaction of the naphthofuran core with a pyridinylmethyl isocyanate under controlled conditions to form the carbamoyl linkage.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the naphthofuran core using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or naphthofuran moieties using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthofuran alcohols.

Scientific Research Applications

2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s pyridin-4-ylmethyl carbamoyl group at position 3 contrasts with the methyl ester in the compound. At position 5, the acetate ester in the target compound differs from the sulfonylamino group in the analogue. Sulfonamides (SO₂NH-) are polar and may confer acidity or metabolic resistance compared to hydrolytically labile esters .

Functional Group Impact: The pyridine ring in the target compound introduces basicity (pKa ~5–6), which could influence solubility in acidic environments. The naphtho[1,2-b]furan core is common to both compounds, suggesting shared π-π stacking interactions in molecular recognition.

Research Findings and Implications

Structural Motifs in Related Compounds

  • Pyridinylmethyl Groups : The pyridin-4-ylmethyl motif, as seen in the target compound and ’s cyclohexane-diammonium derivative , is frequently employed in medicinal chemistry to optimize solubility and target engagement. Its planar aromatic system facilitates stacking interactions with hydrophobic enzyme pockets.
  • Sulfonamide vs. Carbamate : Sulfonamides () exhibit greater metabolic stability than carbamates or esters due to resistance to esterase-mediated hydrolysis. This suggests the compound may have longer plasma half-lives compared to the acetate-containing target compound .

Biological Activity

2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Naphtho[1,2-b]furan core : This fused ring system is known for its diverse biological properties.
  • Pyridinylmethyl group : This moiety is often associated with modulation of various biological pathways.
  • Carbamoyl and acetate functionalities : These groups can enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.
  • Receptor Modulation : The pyridine ring may interact with neurotransmitter receptors, influencing neuronal activity and potentially providing analgesic effects.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains of bacteria, including resistant strains.

Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli1530
Staphylococcus aureus1020
Pseudomonas aeruginosa2550
Streptococcus pneumoniae510

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

  • Study on Pain Relief : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in nociceptive behaviors compared to controls. The activation of metabotropic glutamate receptors was implicated in its analgesic effects .
  • Anticancer Potential : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through the mitochondrial pathway.

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